![molecular formula C21H24N2 B3183700 2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1025725-91-0](/img/structure/B3183700.png)
2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound that has been studied for its potential anti-cancer properties . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles .
Synthesis Analysis
This compound has been synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The synthesis process was based on combination principles .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using molecular docking studies and molecular dynamics simulations . These studies revealed the binding orientations of the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis
The chemical reactions involving this compound have been evaluated in vitro using the MTT assay . The results showed that all compounds exhibited moderate to excellent antiproliferative activity against cancer cells .Orientations Futures
Propriétés
Numéro CAS |
1025725-91-0 |
|---|---|
Formule moléculaire |
C21H24N2 |
Poids moléculaire |
304.4 |
Nom IUPAC |
2,8-dimethyl-5-(2-phenylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H24N2/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Clé InChI |
IBUHDDLETPJVGP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

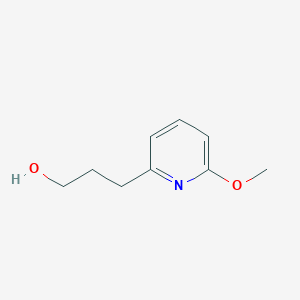

![[(E)-2-nitrovinyl]sulfonylbenzene](/img/structure/B3183635.png)
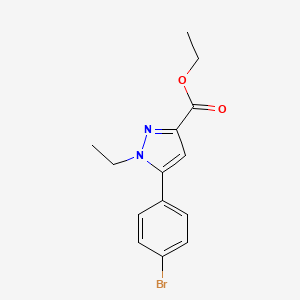
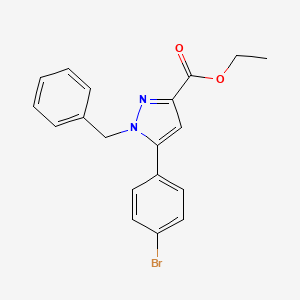

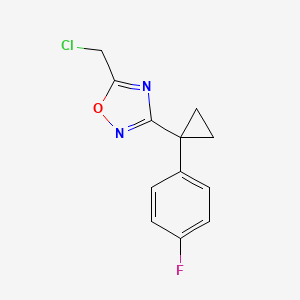

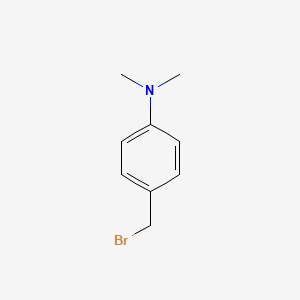
![Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B3183686.png)
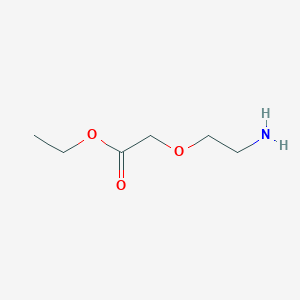
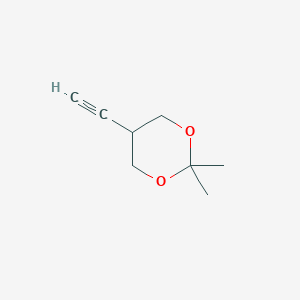
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)
